5-(4-Tert-butylphenyl)pentanoic acid

Description

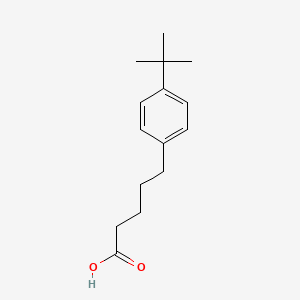

Structure

3D Structure

Properties

IUPAC Name |

5-(4-tert-butylphenyl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-15(2,3)13-10-8-12(9-11-13)6-4-5-7-14(16)17/h8-11H,4-7H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOMZIHVRVNNAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 4 Tert Butylphenyl Pentanoic Acid and Its Derivatives

Established Reaction Pathways for the Core Pentanoic Acid Scaffold

Traditional synthetic routes to arylp-entanoic acids often involve multi-step sequences that build the molecule by either functionalizing a pre-existing acid or by constructing the carbon skeleton and the aromatic moiety in separate stages.

The pentanoic acid core can be synthesized or modified through several classical organic reactions. The direct reduction of carboxylic acids and their derivatives to aldehydes or alcohols provides a pathway to various functionalized analogues. researchgate.net For instance, the selective one-step reduction of carboxylic acids to their corresponding aldehydes can be accomplished using carboxylate reductases (CARs), which adds to the biocatalyst toolbox for chemical synthesis. researchgate.net

Another fundamental approach involves the derivatization of the carboxylic acid group itself. Esterification, amidation, or conversion to acid halides allows for a wide range of subsequent transformations. For example, palladium-catalyzed methods can achieve the α-arylation of esters and amides, providing a route to derivatives with aryl groups at the C2 position. berkeley.edu These reactions often exhibit high functional group tolerance, enabling the synthesis of complex molecules. berkeley.edu

A common and established method for attaching an aryl group to an aliphatic chain is the Friedel-Crafts acylation. In a plausible synthesis of the target compound, tert-butylbenzene (B1681246) could be acylated with glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This would form an intermediate keto-acid, 4-(4-tert-butylbenzoyl)butanoic acid. The ketone group can then be reduced to a methylene (B1212753) group (–CH₂–) via methods such as Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction to yield the final product, 5-(4-tert-butylphenyl)pentanoic acid.

An alternative strategy involves cross-coupling reactions. For example, a halo-substituted pentanoic acid ester could be coupled with a 4-tert-butylphenylboronic acid (Suzuki coupling) or a 4-tert-butylphenylzinc reagent (Negishi coupling) using a palladium catalyst. While highly effective, this approach requires the synthesis of appropriately functionalized starting materials. A patent describes a method for preparing a similar compound, p-tert-butylphenylacetic acid, by reacting p-tert-butylacetophenone with morpholine (B109124) and sulfur, followed by acidification and recrystallization, avoiding the use of highly toxic cyanides. google.com

| Method | Key Reagents | Intermediate | Key Features |

| Friedel-Crafts Acylation | tert-butylbenzene, glutaric anhydride, AlCl₃ | 4-(4-tert-butylbenzoyl)butanoic acid | Classical, robust method for C-C bond formation to an aromatic ring. |

| Suzuki Coupling | 5-halopentanoate, 4-tert-butylphenylboronic acid, Pd catalyst | Ester of the final product | High functional group tolerance, milder conditions than Friedel-Crafts. |

| Willgerodt-Kindler Reaction | p-tert-butylacetophenone, sulfur, morpholine | Thioamide intermediate | Provides an alternative to routes using toxic reagents like NaCN. google.com |

Novel and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign processes. These principles are being applied to the synthesis of carboxylic acids and their derivatives.

The development of chiral analogues of this compound necessitates methods that can control stereochemistry. Asymmetric synthesis, often relying on chiral catalysts, is a primary strategy for achieving this. rijournals.com For instance, palladium-catalyzed asymmetric α-arylation of carboxylic acid derivatives can be used to construct quaternary stereocenters. berkeley.edu The choice of chiral ligand is critical for inducing high enantioselectivity.

Synergistic catalysis, where two catalytic cycles work in concert, has also emerged as a powerful tool. For example, a bifunctional silver catalyst has been used for the enantioselective synthesis of 2,5-dihydrofurans, demonstrating how a single metal complex can activate two different functionalities within a molecule to promote a stereoselective transformation. nih.gov Such principles could be adapted for the asymmetric cyclization of derivatives of this compound. The use of chiral reagents, such as tert-butanesulfinamide, is another extensively used method for the asymmetric synthesis of a wide variety of chiral amines, which can be precursors to other functional groups. yale.edu

For the pentanoic acid scaffold, a sustainable route involves the conversion of γ-valerolactone (GVL), a platform chemical derivable from cellulosic biomass. rsc.org Using a bifunctional catalyst, such as platinum on an acidic zeolite, GVL can be converted to pentanoic acid with formic acid as a sustainable reducing agent. rsc.org This approach avoids fossil fuel feedstocks and operates within the principles of green chemistry. rsc.org Furthermore, the use of microwave-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating methods. wjpmr.com

| Green Chemistry Principle | Application in Synthesis | Example |

| Prevention of Waste | Designing processes to minimize byproducts. | Catalytic routes with high selectivity reduce side reactions and waste. |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass instead of petroleum. | Synthesis of pentanoic acid from γ-valerolactone (GVL), derived from cellulose. rsc.org |

| Safer Solvents & Auxiliaries | Replacing volatile organic solvents with water or solvent-free conditions. | Performing reactions like amide bond formation and reductive amination in aqueous media. rsc.org |

| Design for Energy Efficiency | Using methods that require less energy. | Employing microwave irradiation to accelerate reactions and lower energy input. wjpmr.com |

Asymmetric Synthesis and Stereochemical Control in Analogous Structures

Achieving stereochemical control is crucial in modern organic synthesis, as the spatial arrangement of atoms dictates a molecule's properties. rijournals.com For analogues of this compound that contain chiral centers, several strategies can be employed to control the stereochemical outcome.

Substrate-based stereochemical control occurs when the existing stereochemistry in a molecule influences the outcome of a subsequent reaction on that molecule. youtube.com For example, the stereocenter on a chroman ring, a structure found in many bioactive products, can direct the stereochemistry of a reduction reaction. nih.gov

Auxiliary-based stereochemical control involves temporarily attaching a chiral group (an auxiliary) to the substrate. This auxiliary directs the stereochemistry of a reaction and is then removed. youtube.com This strategy is widely used in the synthesis of unnatural amino acids and other chiral building blocks. nih.govresearchgate.net For example, the Schöllkopf chiral reagent has been used to synthesize unnatural tryptophan analogues with high diastereoselectivity. nih.gov

Finally, catalyst-based stereocontrol, as discussed previously, uses a chiral catalyst to create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. rijournals.com This is one of the most powerful methods for asymmetric synthesis, with applications ranging from the creation of tertiary thiols to the synthesis of complex alkaloids. researchgate.netehu.es

Chemical Transformations for Diverse Derivatization

The carboxylic acid functional group of this compound serves as a versatile anchor for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. These modifications are crucial for modulating the compound's physicochemical properties and for exploring its potential applications in various scientific fields. Key derivatization strategies include esterification, amide bond formation, and reduction of the carboxylic acid to an alcohol.

Esterification:

The conversion of this compound to its corresponding esters is a fundamental derivatization reaction. Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed.

Another effective method for esterification involves the use of coupling reagents. For instance, peptide coupling reagents like TBTU, TATU, or COMU, in the presence of organic bases, can facilitate the formation of esters from the carboxylic acid and either aliphatic alcohols or phenols. These methods often provide high yields under mild, room temperature conditions.

| Reaction | Reagents and Conditions | Product | Key Features |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH), Heat | Alkyl 5-(4-tert-butylphenyl)pentanoate | Equilibrium-driven; often requires excess alcohol or water removal. |

| Coupling Reagent-Mediated Esterification | Alcohol or Phenol, Coupling Reagent (e.g., TBTU, COMU), Organic Base | Alkyl or Aryl 5-(4-tert-butylphenyl)pentanoate | Mild reaction conditions; high yields. |

Amide Bond Formation:

The synthesis of amides from this compound is another critical transformation, yielding compounds with distinct properties. The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated."

A common activation method involves the use of coupling reagents. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), react with the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond. Other modern coupling reagents, often referred to by acronyms, offer various advantages in terms of reaction efficiency and purification. Additionally, unactivated carboxylic acids can undergo amide bond formation with amines through mediation by triphenylphosphine (B44618)/carbon tetrachloride, which involves the in situ reduction of triphenylphosphine oxide.

| Reaction | Reagents and Conditions | Product | Key Features |

| Amide Formation via Coupling Reagents | Amine, Coupling Reagent (e.g., DCC), Solvent | N-substituted 5-(4-tert-butylphenyl)pentanamide | Requires activation of the carboxylic acid; various coupling reagents available. |

| Triphenylphosphine-Mediated Amidation | Amine, Ph₃P, CCl₄ | N-substituted 5-(4-tert-butylphenyl)pentanamide | Organocatalytic approach for unactivated carboxylic acids. |

Reduction to Alcohol:

The carboxylic acid group of this compound can be reduced to a primary alcohol, 5-(4-tert-butylphenyl)pentan-1-ol. This transformation opens up further possibilities for derivatization at the newly formed hydroxyl group.

A powerful reducing agent, lithium aluminum hydride (LiAlH₄), is commonly employed for this purpose. The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup to yield the primary alcohol. It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce carboxylic acids. The reduction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol and cannot be isolated.

| Reaction | Reagents and Conditions | Product | Key Features |

| Reduction of Carboxylic Acid | 1. LiAlH₄, Dry Ether 2. H₃O⁺ workup | 5-(4-tert-butylphenyl)pentan-1-ol | Utilizes a strong reducing agent; proceeds to the primary alcohol. |

These fundamental chemical transformations provide a robust platform for the synthesis of a wide array of derivatives from this compound, enabling the systematic exploration of their structure-activity relationships and potential applications.

Advanced Chemical Reactivity and Functionalization Studies

Exploration of Reaction Mechanisms Involving the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for a variety of chemical transformations. Standard esterification, amidation, and reduction reactions are readily achievable, though the reaction kinetics and yields can be influenced by the steric bulk of the distant tert-butylphenyl group.

Fischer Esterification: The acid-catalyzed reaction with alcohols proceeds via a well-established nucleophilic acyl substitution mechanism. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. Subsequent dehydration yields the corresponding ester. While the fundamental mechanism is consistent, the choice of alcohol and catalyst can be optimized to mitigate any potential steric hindrance effects.

Amide Formation: Direct reaction with amines is generally inefficient due to salt formation. Therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are employed. The carboxylic acid first adds to the DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the amide, with dicyclohexylurea as a byproduct.

Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, 5-(4-tert-butylphenyl)pentan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the alcohol.

A summary of common reactions involving the carboxylic acid group is presented below:

| Reaction Type | Reagents | Product |

| Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl 5-(4-tert-butylphenyl)pentanoate |

| Amidation | Amine (e.g., Aniline), DCC | N-Phenyl-5-(4-tert-butylphenyl)pentanamide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄), then H₂O | 5-(4-tert-butylphenyl)pentan-1-ol |

Investigation of Reactivity at the Tert-butylphenyl Moiety

The tert-butylphenyl group is generally less reactive than the carboxylic acid. However, it can undergo electrophilic aromatic substitution reactions. The bulky tert-butyl group is an ortho-, para-director and is activating. Given that the para position is already substituted by the pentanoic acid chain, electrophilic attack is directed to the ortho positions.

Nitration and Halogenation: Reactions such as nitration (using a mixture of nitric and sulfuric acid) or halogenation (e.g., with bromine in the presence of a Lewis acid catalyst) would be expected to yield the corresponding ortho-substituted derivatives. The reaction conditions would need to be carefully controlled to prevent polysubstitution or side reactions on the aliphatic chain.

| Reaction Type | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 5-(2-Nitro-4-tert-butylphenyl)pentanoic acid |

| Bromination | Br₂, FeBr₃ | 5-(2-Bromo-4-tert-butylphenyl)pentanoic acid |

Selective Functionalization of the Pentanoic Acid Aliphatic Chain

Selective functionalization of the aliphatic chain presents a significant challenge due to the relative inertness of C-H bonds. However, modern synthetic methodologies offer potential pathways. Directing group-assisted C-H activation could be a viable strategy, where the carboxylic acid group is used to direct a transition metal catalyst to a specific position on the chain, enabling the introduction of new functional groups. For instance, palladium-catalyzed C-H arylation could potentially be employed to introduce an additional aryl group at the γ- or δ-position, though this would require the development of a specific directing group strategy for this substrate.

Synthesis of Conformationally Restricted and Conformationally Flexible Analogues

The synthesis of analogues with altered conformational properties is crucial for applications such as drug design and materials science.

Conformationally Restricted Analogues: To reduce the flexibility of the pentanoic acid chain, cyclic structures can be introduced. For example, intramolecular Friedel-Crafts acylation of the parent molecule could lead to the formation of a tetralone derivative, effectively locking the aliphatic chain into a rigid ring system. The feasibility of this reaction would depend on the reactivity of the aromatic ring and the propensity of the chain to form a six-membered ring.

Conformationally Flexible Analogues: Conversely, to increase flexibility, the aromatic ring could be replaced with a non-aromatic cyclic or acyclic scaffold. For instance, replacing the tert-butylphenyl group with a cyclohexyl or even a long alkyl chain would result in analogues with significantly different conformational landscapes. The synthesis of such analogues would likely start from different precursors rather than by modification of 5-(4-tert-butylphenyl)pentanoic acid itself.

Molecular and Biochemical Interaction Studies Preclinical and in Vitro Focus

Elucidation of Enzyme Inhibition Mechanisms

No studies were identified that investigated the kinetics of enzymatic interactions, active site binding, or allosteric modulation of 5-(4-tert-butylphenyl)pentanoic acid with enzymes such as caspases or neutral endopeptidase.

There is no available information on the kinetic parameters (e.g., Kᵢ, IC₅₀) describing the interaction of this compound with caspases or neutral endopeptidase.

No research was found that characterizes the binding of this compound to the active site of any enzyme, nor are there studies indicating it acts as an allosteric modulator.

Receptor Ligand Binding and Modulation Mechanisms (e.g., 5-HT4, EP4, Olfactory Receptors, CD81)

No data from in vitro radioligand binding assays or cellular functional assays are available to describe the interaction of this compound with 5-HT4, EP4, olfactory receptors, or CD81.

There are no published results from radioligand binding assays to determine the affinity of this compound for the specified receptors.

No studies were found that have examined the functional activity of this compound at the specified receptors in non-human cell lines, and therefore no information on its potential agonist or antagonist effects or its influence on signal transduction pathways is available.

Investigation of Protein-Ligand Interactions through Biophysical Techniques

There is no evidence from biophysical techniques such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance that details the interaction between this compound and any protein target.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituent Variations on Molecular Interactions and Biological Activity

The tert-butyl group is known to increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes. researchgate.net This substituent also provides significant steric bulk, which can influence how the molecule binds to a biological target. researchgate.net The position of the tert-butyl group at the para-position of the phenyl ring provides a specific shape to the molecule that can be crucial for fitting into a receptor's binding pocket.

While specific SAR studies on 5-(4-Tert-butylphenyl)pentanoic acid are not extensively available in the public domain, general principles from related compounds can be applied. For instance, in a series of phenylthiazole derivatives, the introduction of a tert-butyl moiety was found to enhance metabolic stability. nih.gov This suggests that the tert-butyl group in this compound may contribute to a longer biological half-life.

Variations of the substituents on the phenyl ring would likely have a significant impact on activity. Replacing the tert-butyl group with smaller alkyl groups (e.g., methyl, ethyl) would decrease lipophilicity and steric bulk, which could either increase or decrease activity depending on the specific requirements of the biological target. Conversely, larger or more complex substituents could enhance binding affinity if the target has a suitable hydrophobic pocket. The introduction of polar groups (e.g., hydroxyl, amino) would increase hydrophilicity and could introduce new hydrogen bonding interactions, potentially altering the binding mode and activity.

The following table summarizes the predicted impact of various substituents on the phenyl ring compared to the tert-butyl group, based on general medicinal chemistry principles.

| Substituent at para-position | Predicted Effect on Lipophilicity | Predicted Steric Hindrance | Potential Impact on Biological Activity |

| Hydrogen | Decreased | Decreased | May decrease binding affinity if a hydrophobic pocket is present. |

| Methyl | Slightly Decreased | Decreased | May alter binding specificity. |

| Isopropyl | Decreased | Decreased | Intermediate effect between methyl and tert-butyl. |

| Tert-butyl (Reference) | High | High | Provides significant hydrophobic and steric influence. |

| Phenyl | Increased | Increased | May enhance pi-stacking interactions. |

| Hydroxyl | Significantly Decreased | Minimal | May introduce hydrogen bonding and alter solubility. |

| Methoxy | Slightly Decreased | Minimal | Can act as a hydrogen bond acceptor. |

The pentanoic acid chain acts as a flexible linker between the aromatic ring and the carboxylic acid group. The length and branching of this chain are critical for positioning the functional groups correctly for optimal interaction with a biological target.

The five-carbon chain of pentanoic acid provides a specific distance and degree of flexibility. Shortening or lengthening the alkyl chain would alter the distance between the phenyl ring and the carboxyl group, which could disrupt optimal binding to a receptor. For instance, studies on other bioactive carboxylic acids have shown that the alkyl chain length can significantly influence their biological activity. acs.orgnih.gov

Branching on the pentanoic acid chain would introduce steric hindrance and could also create chiral centers, leading to stereoisomers with potentially different biological activities. The introduction of a methyl group on the alpha-carbon, for example, would create a chiral center and could restrict the conformational freedom of the chain.

The table below illustrates the potential effects of modifying the pentanoic acid chain.

| Chain Modification | Predicted Effect on Flexibility | Predicted Effect on Lipophilicity | Potential Impact on Biological Activity |

| Butanoic acid (shorter) | Decreased | Decreased | May be too short to bridge key interaction points in a receptor. |

| Pentanoic acid (Reference) | Moderate | Moderate | Optimal length for a specific biological target. |

| Hexanoic acid (longer) | Increased | Increased | May be too long, leading to suboptimal positioning of functional groups. |

| 2-Methylpentanoic acid | Decreased | Increased | Introduction of a chiral center and steric bulk may enhance or decrease activity. |

| 3-Methylpentanoic acid | Decreased | Increased | Altered chain conformation could affect binding. |

Role of Stereochemistry in Ligand-Target Recognition and Activity

While this compound itself is not chiral, modifications to the pentanoic acid chain, such as the introduction of a substituent, can create a chiral center. In such cases, the stereochemistry of the molecule would likely play a crucial role in its biological activity. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different potencies, efficacies, and even different types of biological activity. nih.govnih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different enantiomers of a chiral ligand.

For example, if a methyl group were introduced at the 2-position of the pentanoic acid chain, creating (R)- and (S)-2-methyl-5-(4-tert-butylphenyl)pentanoic acid, one enantiomer would likely exhibit a higher affinity for a specific biological target than the other. This is because the three-dimensional arrangement of the substituents around the chiral center would determine the precise fit of the molecule into the binding site of the target. One enantiomer might be able to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) that the other cannot.

Although no specific studies on the stereochemistry of this compound derivatives were identified, the general importance of stereochemistry in drug design suggests that if chiral analogs were to be developed, a thorough investigation of the activity of individual enantiomers would be essential.

Computational Approaches to SAR and SPR Modeling

In the absence of extensive experimental data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can provide valuable insights into the SAR and SPR of this compound and its analogs.

QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of this compound analogs, a QSAR study could identify key molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) that are correlated with their activity. This information can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be used to create a 3D model of the structural requirements for activity. researchgate.netresearchgate.net

Molecular docking is another powerful computational tool that can predict the preferred binding mode of a ligand to a biological target. rasayanjournal.co.inresearchgate.net If the three-dimensional structure of the biological target of this compound is known, molecular docking could be used to simulate how the molecule and its analogs fit into the binding site. This can help to rationalize the observed SAR and to predict how structural modifications would affect binding affinity. For example, docking studies could reveal the importance of the tert-butyl group for hydrophobic interactions within the binding pocket or the critical role of the carboxylic acid group in forming hydrogen bonds with specific amino acid residues.

While no specific computational studies focused solely on this compound were found, the general applicability of these methods to drug discovery is well-established. Such studies on this compound and its analogs would be a logical step in elucidating its mechanism of action and in the rational design of new, improved derivatives.

Computational and Theoretical Chemistry Applications

Metabolic Pathways and Biotransformation Research Preclinical and in Vitro

Characterization of Metabolites in In Vitro Systems (e.g., Liver Microsomes, Hepatocytes)

To characterize the metabolites of 5-(4-tert-butylphenyl)pentanoic acid, researchers would typically incubate the compound with in vitro systems such as liver microsomes or hepatocytes from various preclinical species (e.g., rat, mouse, dog) and humans. These systems contain the enzymes responsible for biotransformation.

Based on the structure of this compound, several metabolic transformations could be anticipated. The tert-butyl group is a common site for oxidation. hyphadiscovery.com This process, primarily mediated by cytochrome P450 enzymes, would likely lead to the formation of a hydroxylated metabolite, followed by further oxidation to a carboxylic acid. hyphadiscovery.com The pentanoic acid side chain could also be a substrate for metabolic enzymes, potentially undergoing transformations. Additionally, the aromatic phenyl ring is susceptible to hydroxylation at various positions.

A hypothetical table of potential metabolites that would be investigated is presented below.

| Potential Metabolite | Anticipated Metabolic Reaction | Significance |

| Hydroxylated tert-butyl metabolite | Oxidation of the tert-butyl group | A primary oxidative metabolite, potentially with altered biological activity. |

| Carboxylic acid from tert-butyl oxidation | Further oxidation of the hydroxylated tert-butyl group | A more polar metabolite, facilitating excretion. |

| Aromatic hydroxylated metabolites | Hydroxylation of the phenyl ring | Can indicate the reactivity of the aromatic system and potential for further conjugation. |

Identification of Enzymes Involved in Biotransformation (e.g., Cytochrome P450s, Esterases)

Identifying the specific enzymes responsible for a compound's metabolism is a key component of preclinical research. For a compound like this compound, the primary focus would be on the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the majority of phase I oxidative metabolism. nih.gov

Studies involving a panel of recombinant human CYP enzymes would be conducted to pinpoint which specific isoforms (e.g., CYP3A4, CYP2C9, CYP2D6) are the main contributors to its metabolism. hyphadiscovery.com This information is vital for predicting potential drug-drug interactions, as co-administered drugs can inhibit or induce these enzymes, altering the metabolism and exposure of the compound. bohrium.com

The table below illustrates the typical enzymes that would be screened for their involvement in the biotransformation of a compound with this structure.

| Enzyme Family | Specific Isoforms (Examples) | Potential Role in Metabolism |

| Cytochrome P450 (CYP) | CYP3A4, CYP2C9, CYP2C19, CYP2D6, CYP1A2 | Oxidation of the tert-butyl group and aromatic ring. hyphadiscovery.comnih.gov |

| Esterases | Not applicable | The compound does not contain an ester linkage susceptible to hydrolysis. |

Analysis of Metabolic Stability in Preclinical Species

Metabolic stability is a critical parameter assessed early in drug discovery, providing an indication of how quickly a compound is metabolized by liver enzymes. researchgate.netnih.gov This is typically determined by incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time. The results are often expressed as the half-life (t½) and intrinsic clearance (CLint). nih.gov

A compound with high metabolic stability (long half-life, low clearance) is more likely to have a longer duration of action in vivo. Conversely, a compound with low metabolic stability may be rapidly cleared from the body, potentially limiting its therapeutic efficacy. nih.gov Comparing metabolic stability across different species is also crucial for selecting the most appropriate animal models for further preclinical development.

The following table provides a template for how metabolic stability data for this compound would be presented.

| Preclinical Species | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Rat | Liver Microsomes | Data not available | Data not available |

| Mouse | Liver Microsomes | Data not available | Data not available |

| Dog | Liver Microsomes | Data not available | Data not available |

| Human | Liver Microsomes | Data not available | Data not available |

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Quantification in Complex Matrices (e.g., HPLC-UV/MS, GC-MS)

Chromatographic techniques are fundamental in the analysis of 5-(4-tert-butylphenyl)pentanoic acid, enabling its separation from impurities and quantification in complex mixtures. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometric (MS) detection is a primary tool. The aromatic ring and carboxylic acid functional group in the molecule allow for strong UV absorbance, typically around 254 nm, facilitating sensitive detection.

For quantitative analysis, HPLC-MS is often the method of choice due to its high selectivity and sensitivity. The operational parameters for a typical HPLC-MS analysis would be meticulously optimized.

Table 1: Illustrative HPLC-MS Parameters for Analysis of this compound

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| UV Detection | 254 nm |

| MS Ionization | Electrospray Ionization (ESI), negative mode |

| MS Detection | Selected Ion Monitoring (SIM) of precursor ion |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile derivatives of the compound. Derivatization of the carboxylic acid group, for instance, through silylation, is often necessary to improve its thermal stability and chromatographic behavior.

Spectroscopic Methods for Structural Elucidation of Synthetic Intermediates and Derivatives (e.g., NMR, High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound and its synthetic precursors. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 12.0 (broad singlet) | 179.0 |

| Aromatic CH | 7.3 (doublet), 7.1 (doublet) | 149.0, 138.0, 128.0, 125.0 |

| Benzylic CH₂ | 2.6 (triplet) | 35.0 |

| Aliphatic CH₂ | 1.6-1.7 (multiplet) | 31.0, 25.0 |

| Tert-butyl C(CH₃)₃ | 1.3 (singlet) | 34.5, 31.5 |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of the molecule with high accuracy, confirming its molecular formula. For this compound (C₁₅H₂₂O₂), the expected exact mass would be a key parameter for identification.

Application of Hyphenated Techniques in Reaction Monitoring and Purity Assessment

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are vital for real-time monitoring of the synthesis of this compound and for assessing the purity of the final product. Techniques like HPLC-UV/MS allow for the tracking of reactants, intermediates, and the formation of the final product over the course of a chemical reaction. This provides valuable kinetic data and helps in optimizing reaction conditions.

The purity of a synthesized batch of this compound is typically assessed by HPLC with UV detection, where the area of the main peak relative to the total area of all peaks gives a measure of purity. MS detection can be used to identify any minor impurities that may be present.

Development of Novel Analytical Methods for Trace Analysis in Biological Samples (Preclinical)

In the preclinical research phase, it is often necessary to measure very low concentrations of this compound in biological matrices such as plasma or tissue homogenates. This requires the development of highly sensitive and selective analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such trace analysis. This technique involves the selection of a specific precursor ion of the target compound, its fragmentation, and the detection of a specific product ion. This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity, allowing for quantification at the picogram or even femtogram level.

The development of such a method would involve rigorous validation, including the assessment of linearity, accuracy, precision, and matrix effects to ensure reliable results in a preclinical setting.

Advanced Research Applications and Future Directions

Development of 5-(4-Tert-butylphenyl)pentanoic Acid Derivatives as Chemical Probes for Biological Systems

The development of chemical probes is a critical step in elucidating the function of proteins and other biological targets. Small molecules like this compound can serve as a scaffold for the creation of such probes. The tert-butylphenyl group can mediate interactions with hydrophobic pockets in target proteins, while the carboxylic acid of the pentanoic chain offers a versatile handle for chemical modification.

Derivatives could be synthesized to incorporate various functionalities:

Reporter Tags: Fluorescent dyes or biotin (B1667282) could be attached to the pentanoic acid chain to allow for visualization and pull-down experiments, helping to identify the protein targets of the parent compound.

Photoaffinity Labels: Introduction of photoreactive groups, such as azides or diazirines, would enable covalent cross-linking to target proteins upon UV irradiation, allowing for irreversible labeling and subsequent identification.

Reactive Moieties: For specific targets like enzymes, the carboxylic acid could be modified into a "warhead" to enable covalent inhibition, providing a tool to study enzyme function in a biological system.

The design of these chemical probes would require a careful balance between maintaining the binding affinity of the core scaffold and introducing new functionalities without causing steric hindrance.

Integration into Fragment-Based Drug Discovery and Lead Optimization Strategies

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind to a biological target. This compound itself is likely too large to be considered a "fragment" under the common "Rule of Three." However, its constituent parts could be valuable components of a fragment library.

For instance, a fragment library could include:

4-tert-Butylaniline or 4-tert-Butylphenol: To probe for hydrophobic pockets that can accommodate the tert-butylphenyl group.

Simple pentanoic acid derivatives: To explore binding interactions mediated by a flexible alkyl carboxylic acid chain.

If a fragment containing a 4-tert-butylphenyl group were identified as a hit in a screen, this compound could then serve as a valuable tool for lead optimization. The pentanoic acid chain would provide a vector for "fragment growing" or "fragment linking" strategies to improve potency and selectivity by reaching into adjacent binding pockets on the target protein.

Exploration of Polypharmacology and Off-Target Interactions in Preclinical Research

Polypharmacology, the ability of a single compound to interact with multiple targets, is a critical consideration in drug development. A compound like this compound, with its distinct hydrophobic and polar regions, has the potential to bind to multiple proteins. A comprehensive preclinical evaluation would necessitate a thorough investigation of its off-target interactions.

This would typically involve screening the compound against a panel of known biological targets, such as:

Receptors: G-protein coupled receptors (GPCRs), nuclear receptors.

Enzymes: Kinases, proteases, phosphatases.

Ion Channels: Ligand-gated and voltage-gated ion channels.

Transporters: Solute carriers and other membrane transporters.

Identifying any off-target interactions is crucial for interpreting the biological effects of the compound and for predicting potential side effects in a therapeutic context. Techniques such as affinity chromatography-mass spectrometry or cell-based phenotypic screening could also be employed to uncover novel, unanticipated targets.

Design of Next-Generation Analogues with Tuned Pharmacological Profiles (Preclinical)

Based on the (currently hypothetical) data gathered from initial biological screening, chemical probe studies, and off-target profiling, the design of next-generation analogues of this compound could be undertaken to fine-tune its pharmacological profile.

Key strategies for analogue design would include:

Modification of the Tert-butyl Group: Replacing the tert-butyl group with other bulky hydrophobic groups (e.g., isopropyl, cyclohexyl, adamantyl) could modulate the compound's potency, selectivity, and metabolic stability. The tert-butyl group itself is known to be susceptible to oxidative metabolism, so replacing it could improve pharmacokinetic properties.

Alteration of the Pentanoic Acid Chain: The length and rigidity of the linker could be modified. For example, introducing double bonds or cyclic structures could constrain the conformation of the molecule, potentially leading to increased affinity and selectivity for a specific target. The carboxylic acid could also be replaced with other acidic groups (e.g., tetrazole) or converted to non-acidic functional groups to alter its physicochemical properties and target interactions.

Substitution on the Phenyl Ring: Adding substituents to the phenyl ring could introduce new interactions with the target protein and modulate the electronic properties of the molecule.

The following table outlines potential modifications and their rationale in the design of next-generation analogues:

| Structural Modification | Rationale | Potential Impact |

| Replacement of tert-butyl group | Modulate hydrophobicity, steric bulk, and metabolic stability | Improved potency, selectivity, and pharmacokinetics |

| Alteration of pentanoic acid chain length | Optimize positioning within the binding pocket | Enhanced binding affinity |

| Introduction of conformational constraints in the linker | Reduce flexibility to favor a bioactive conformation | Increased potency and selectivity |

| Replacement of the carboxylic acid | Modify acidity, polarity, and hydrogen bonding capacity | Altered target interactions and cell permeability |

| Substitution on the phenyl ring | Introduce new interactions and modify electronic properties | Improved potency and selectivity |

Through iterative cycles of design, synthesis, and biological testing, it would be possible to develop next-generation analogues of this compound with optimized pharmacological profiles for further preclinical investigation.

Q & A

Q. What synthetic strategies are recommended for preparing 5-(4-Tert-butylphenyl)pentanoic acid with high purity?

A multi-step approach involving Friedel-Crafts alkylation or Suzuki-Miyaura coupling can introduce the tert-butylphenyl group to the pentanoic acid backbone. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the product. Monitoring reaction intermediates using thin-layer chromatography (TLC) and optimizing stoichiometry of tert-butylating agents (e.g., tert-butyl bromide) can improve yields .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Nuclear magnetic resonance (NMR) spectroscopy is essential:

- ¹H NMR : Aromatic protons from the tert-butylphenyl group appear as a singlet near δ 7.2–7.4 ppm, while the tert-butyl protons resonate as a singlet at δ 1.3–1.4 ppm.

- ¹³C NMR : The carboxylic acid carbon appears at δ ~170–175 ppm, and the quaternary carbon of the tert-butyl group is observed at δ ~34 ppm. Mass spectrometry (HRMS) can confirm molecular weight, with the molecular ion peak [M-H]⁻ expected for the deprotonated carboxylic acid .

Q. How does the tert-butyl group influence the compound’s solubility and stability in aqueous vs. organic solvents?

The bulky tert-butyl group enhances lipophilicity, reducing solubility in polar solvents (e.g., water) but improving stability in non-polar media (e.g., DCM, toluene). Stability under acidic/basic conditions can be assessed via pH-dependent degradation studies using HPLC .

Advanced Research Questions

Q. What mechanistic insights explain the antioxidant activity of this compound against peroxyl radicals?

Pulse radiolysis studies suggest that the tert-butylphenyl moiety stabilizes radical intermediates via steric hindrance and electron-donating effects, delaying recombination. Comparative assays (e.g., ORAC, DPPH) can quantify radical scavenging efficiency, while DFT calculations (e.g., M05-2X functional) predict thermodynamic feasibility of radical quenching pathways .

Q. How can structure-activity relationship (SAR) studies optimize this compound for GABA receptor modulation?

Replace the tert-butyl group with electron-withdrawing (e.g., nitro) or smaller substituents (e.g., methyl) to assess steric/electronic effects on receptor binding. Use electrophysiological assays (e.g., patch-clamp) on transfected HEK293 cells expressing GABAB receptors to measure IC50 values. Chiral HPLC can resolve enantiomers for stereospecific activity analysis .

Q. What computational approaches predict the compound’s interaction with biological targets like peroxisome proliferator-activated receptors (PPARs)?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model binding affinities and conformational stability. Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics .

Methodological Notes

- Experimental Design : For antioxidant assays, include positive controls (e.g., Trolox) and account for solvent effects (e.g., DMSO interference in UV-Vis measurements) .

- Data Contradictions : Discrepancies between computational and experimental results may arise from solvation effects not modeled in simulations. Use explicit solvent models or COSMO-RS corrections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.